molecular formula C20H10Cl3NO2 B2817162 9-(2,4,5-trichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-32-5

9-(2,4,5-trichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2817162
CAS No.: 533868-32-5
M. Wt: 402.66
InChI Key: GHGCAAFCFZKNEU-UHFFFAOYSA-N
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Description

Benzazepine derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are often used in the synthesis of various pharmaceuticals due to their diverse structural complexity and promising therapeutic perspectives .


Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be quite complex. They typically consist of a benzene ring annulated with an azepine ring . The specific structure of “6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione” would likely depend on the exact arrangement and substitution of these rings.


Chemical Reactions Analysis

Again, while specific reactions involving “6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione” are not available, benzazepine derivatives are known to undergo a variety of chemical reactions. For example, cyclization reactions are commonly used in the synthesis of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione” would depend on its specific molecular structure. Benzazepine derivatives, in general, are typically solid at room temperature and have relatively high melting points .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel tricyclic ring systems, including benzazepine derivatives, highlights the versatility of these compounds in organic synthesis. For example, derivatives of 1H‐imidazo[5,1‐B][3]benzazepine‐1,3(2H)‐dione and pyrimido[6,1‐B][3]benzazepine‐1,3,4(2H)‐trione were synthesized, showcasing the potential for creating complex molecules with unique properties (Gallaschun & Schnur, 1990).

Electronic Properties and Material Science

  • Research into benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives has provided insights into their electronic, electrochemical, and electrical properties. This includes the investigation of molecular packing, electronic band structures, and charge-carrier transport properties, highlighting their potential in organic electronics and as materials for organic field-effect transistors (OFETs) (Getmanenko et al., 2013).

Antimicrobial and Antitumor Activity

  • Fused azepinones have been studied for their antitumor activity, with several new structure classes explored for their potential in cancer treatment. Compounds such as paullones and 2,4-diaryl-5H-pyrido[3, 2-d][1]benzazepin-6(7H)-ones have been identified for their in vitro antitumor activity, suggesting that benzazepine derivatives could be promising candidates for further development as anticancer agents (Kunick, 1999).

Chemical Transformations and Reactions

  • The diversity of chemical reactions involving benzazepine derivatives has been explored, including the addition of diphenyldiazomethane to unsubstituted and chloro-substituted 1,4-benzoquinones. Such studies shed light on the reactivity and potential synthetic applications of these compounds, including their role in the formation of novel heterocyclic structures (Oshima & Nagai, 1988).

Mechanism of Action

The mechanism of action of benzazepine derivatives can vary widely depending on their specific structure and the context in which they are used. Many benzazepine derivatives are used in medicine for their psychotropic effects, acting as tranquilizers and hypnotics .

Future Directions

The field of benzazepine derivatives is a dynamic one, with ongoing research into new synthesis methods and potential applications . Future research may uncover new uses for these compounds in medicine and other fields.

Properties

IUPAC Name

6-(2,4,5-trichlorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3NO2/c21-15-9-17(23)18(10-16(15)22)24-19(25)13-7-3-1-5-11(13)12-6-2-4-8-14(12)20(24)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGCAAFCFZKNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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